molecular formula C27H27N3O2 B5561471 N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide

N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-(2,5-dimethylphenoxy)acetohydrazide

Cat. No. B5561471
M. Wt: 425.5 g/mol
InChI Key: CSZBMKXXLPAZBI-LQKURTRISA-N
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Description

Indole derivatives are a significant class of compounds that have been found in many important synthetic drug molecules . They have shown clinical and biological applications and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, one method involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be prepared and reported as antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. In general, indoles are crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives have been found to inhibit tubulin polymerization, which can have antiproliferative activities against certain cancer cell lines .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize various scaffolds of indole to screen different pharmacological activities .

properties

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-13-14-20(2)26(15-19)32-18-27(31)29-28-16-24-21(3)30(17-22-9-5-4-6-10-22)25-12-8-7-11-23(24)25/h4-16H,17-18H2,1-3H3,(H,29,31)/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZBMKXXLPAZBI-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,5-dimethylphenoxy)acetamide

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